molecular formula C24H20ClNO5 B12311020 N-Fmoc-O-(3-chlorophenyl)-L-serine

N-Fmoc-O-(3-chlorophenyl)-L-serine

Cat. No.: B12311020
M. Wt: 437.9 g/mol
InChI Key: VCOOSNCILYPUPP-UHFFFAOYSA-N
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Description

N-Fmoc-O-(3-chlorophenyl)-L-serine is a derivative of L-serine, an amino acid that plays a crucial role in various biological processes. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the nitrogen atom and a 3-chlorophenyl group attached to the oxygen atom of the serine molecule. This compound is often used in peptide synthesis and other chemical research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Fmoc-O-(3-chlorophenyl)-L-serine typically involves the protection of the amino group of L-serine with the Fmoc group, followed by the introduction of the 3-chlorophenyl group. The reaction conditions often include the use of organic solvents such as dichloromethane and reagents like diisopropylethylamine (DIPEA) to facilitate the reactions.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This includes the use of automated peptide synthesizers and high-throughput purification techniques to ensure the purity and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

N-Fmoc-O-(3-chlorophenyl)-L-serine can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group of the serine moiety can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group.

    Substitution: The 3-chlorophenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can lead to the formation of a ketone, while substitution reactions can introduce various functional groups in place of the 3-chlorophenyl group.

Scientific Research Applications

N-Fmoc-O-(3-chlorophenyl)-L-serine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in peptide synthesis and other organic synthesis reactions.

    Biology: Studied for its role in protein structure and function.

    Medicine: Investigated for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of N-Fmoc-O-(3-chlorophenyl)-L-serine involves its interaction with specific molecular targets and pathways. The Fmoc group serves as a protecting group during peptide synthesis, preventing unwanted reactions at the amino group. The 3-chlorophenyl group can interact with various biological molecules, influencing their structure and function.

Comparison with Similar Compounds

Similar Compounds

    N-Fmoc-L-serine: Lacks the 3-chlorophenyl group, making it less hydrophobic.

    N-Fmoc-O-(4-chlorophenyl)-L-serine: Similar structure but with the chlorine atom in a different position on the phenyl ring.

    N-Fmoc-O-(3-bromophenyl)-L-serine: Contains a bromine atom instead of a chlorine atom, affecting its reactivity and interactions.

Uniqueness

N-Fmoc-O-(3-chlorophenyl)-L-serine is unique due to the presence of the 3-chlorophenyl group, which imparts specific chemical and biological properties. This makes it particularly useful in certain synthetic and research applications where these properties are advantageous.

Properties

Molecular Formula

C24H20ClNO5

Molecular Weight

437.9 g/mol

IUPAC Name

3-(3-chlorophenoxy)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C24H20ClNO5/c25-15-6-5-7-16(12-15)30-14-22(23(27)28)26-24(29)31-13-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28)

InChI Key

VCOOSNCILYPUPP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(COC4=CC(=CC=C4)Cl)C(=O)O

Origin of Product

United States

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